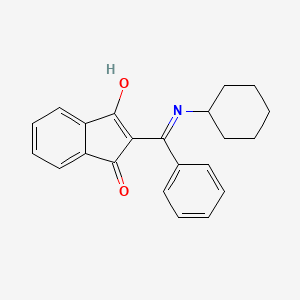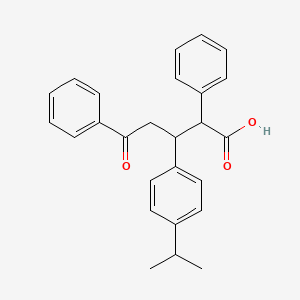
5-Oxo-2,5-diphenyl-3-(4-propan-2-ylphenyl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxo-2,5-diphenyl-3-(4-propan-2-ylphenyl)pentanoic acid is an organic compound with a complex structure that includes multiple phenyl groups and a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-2,5-diphenyl-3-(4-propan-2-ylphenyl)pentanoic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzaldehyde derivatives with a suitable ketone, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-2,5-diphenyl-3-(4-propan-2-ylphenyl)pentanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
5-Oxo-2,5-diphenyl-3-(4-propan-2-ylphenyl)pentanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Oxo-2,5-diphenyl-3-(4-propan-2-ylphenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Oxo-3,5-diphenyl-pentanoic acid
- 5-methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid
Uniqueness
5-Oxo-2,5-diphenyl-3-(4-propan-2-ylphenyl)pentanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its multiple phenyl groups and the presence of a propan-2-ylphenyl moiety differentiate it from other similar compounds, potentially leading to unique reactivity and applications.
Properties
CAS No. |
59771-79-8 |
|---|---|
Molecular Formula |
C26H26O3 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
5-oxo-2,5-diphenyl-3-(4-propan-2-ylphenyl)pentanoic acid |
InChI |
InChI=1S/C26H26O3/c1-18(2)19-13-15-20(16-14-19)23(17-24(27)21-9-5-3-6-10-21)25(26(28)29)22-11-7-4-8-12-22/h3-16,18,23,25H,17H2,1-2H3,(H,28,29) |
InChI Key |
MDTBRRQJXPODOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C(C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


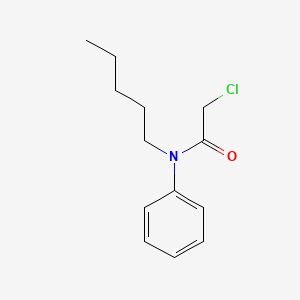

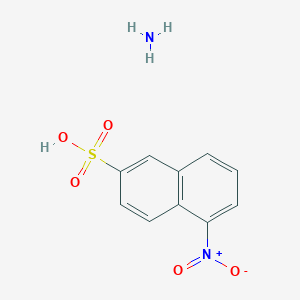
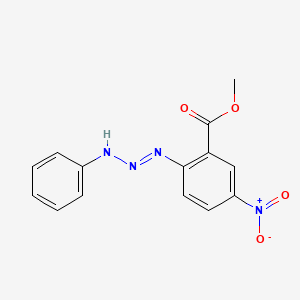

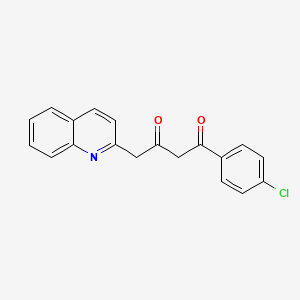
![4-{(E)-[4-(Dimethylamino)naphthalen-1-yl]diazenyl}benzene-1-sulfonic acid](/img/structure/B14008758.png)
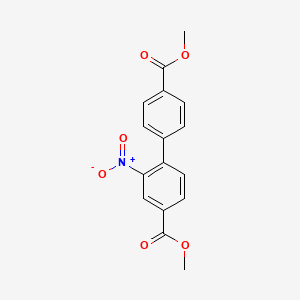
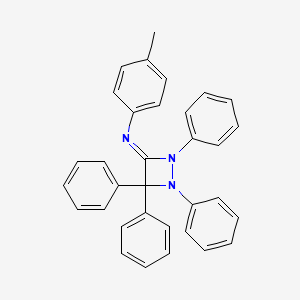
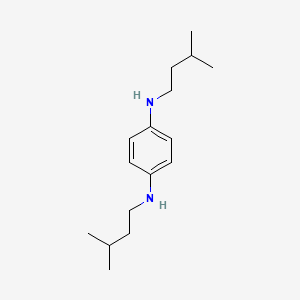

![4,6-Dichloro-2-(methylthio)-5-(([(3-toluidinocarbonyl)oxy]imino)methyl)pyrimidine](/img/structure/B14008778.png)
![1-[2,6-Bis[4-(trifluoromethyl)phenyl]pyridin-4-yl]-2-(dibutylamino)ethanol hydrochloride](/img/structure/B14008792.png)
